N-[cyclopentyl(phenyl)methyl]but-2-ynamide
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Overview
Description
N-[cyclopentyl(phenyl)methyl]but-2-ynamide is an organic compound with a unique structure that combines a cyclopentyl group, a phenyl group, and a but-2-ynamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[cyclopentyl(phenyl)methyl]but-2-ynamide typically involves the reaction of cyclopentylmethylamine with phenylacetylene under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to deprotonate the alkyne and facilitate the nucleophilic attack on the amine. The reaction is conducted in an inert atmosphere, often using solvents like tetrahydrofuran or dimethylformamide, at temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, with a focus on maximizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[cyclopentyl(phenyl)methyl]but-2-ynamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride to reduce the triple bond to a double or single bond.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the phenyl ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and alcohols under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, such as alkenes or alkanes.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and possible interactions with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[cyclopentyl(phenyl)methyl]but-2-ynamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
3-methyl-N-phenylbut-2-enamide: A structurally similar compound with a different substitution pattern on the but-2-enamide moiety.
2-butenamide, 3-methyl-N-phenyl-: Another related compound with variations in the alkyl and aryl groups attached to the amide nitrogen.
Uniqueness
N-[cyclopentyl(phenyl)methyl]but-2-ynamide is unique due to the presence of both a cyclopentyl group and a phenyl group, which can impart distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-[cyclopentyl(phenyl)methyl]but-2-ynamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-2-8-15(18)17-16(14-11-6-7-12-14)13-9-4-3-5-10-13/h3-5,9-10,14,16H,6-7,11-12H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQRAVZBKXWRTSJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC(C1CCCC1)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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